Olodanrigan, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R) [, , , ]. It is a synthetic, small molecule compound [] currently in Phase IIb clinical development as a novel analgesic for the relief of chronic pain []. The chemical name for Olodanrigan is sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate [].
Olodanrigan is classified as an investigational drug and belongs to the category of small molecules. Its chemical structure can be represented by the formula with a molecular weight of approximately 507.586 g/mol . The compound has been synthesized through advanced organic chemistry techniques and is primarily developed by Novartis .
The synthesis of Olodanrigan involves several intricate steps. One notable method includes the Knoevenagel–Doebner condensation, which facilitates the formation of carbon-carbon bonds essential for constructing the compound's framework. Additionally, asymmetric phase-transfer alkylation has been employed to achieve high enantioselectivity in synthesizing intermediates, demonstrating efficiency in producing large-scale quantities suitable for clinical trials .
Key steps in the synthesis process include:
The molecular structure of Olodanrigan features multiple rings and functional groups that contribute to its biological activity. The compound's detailed structure can be depicted using various chemical representation formats, including SMILES and InChI identifiers.
Key Structural Features:
Olodanrigan undergoes several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
These reactions are pivotal in forming the desired molecular architecture while maintaining high enantioselectivity, which is crucial for its efficacy as a therapeutic agent .
Olodanrigan exerts its analgesic effects primarily through antagonism at the Angiotensin Type 2 Receptor. This receptor plays a significant role in modulating pain pathways. By blocking AT2R, Olodanrigan may reduce pain signaling and improve outcomes for patients suffering from neuropathic pain.
Mechanistic Insights:
The physical and chemical properties of Olodanrigan are essential for understanding its behavior in biological systems:
Property | Value |
---|---|
Average Molecular Weight | 507.586 g/mol |
Chemical Formula | |
Water Solubility | 0.000567 mg/mL |
LogP (octanol-water partition) | 5.12 |
pKa (strongest acidic) | 3.7 |
Polar Surface Area | 76.07 Ų |
Rotatable Bonds | 8 |
These properties indicate that Olodanrigan has low water solubility but significant lipophilicity, which may influence its absorption and distribution within biological systems .
Olodanrigan is primarily being investigated for its potential applications in treating neuropathic pain conditions such as:
The ongoing research aims to establish Olodanrigan's effectiveness compared to existing pain management therapies, potentially leading to new treatment paradigms in pain management .
The development of angiotensin II receptor antagonists originated in the late 20th century with efforts to dissect the renin-angiotensin system (RAS). Initial research by Warner-Lambert Co. (later Pfizer) identified two distinct G protein-coupled receptor subtypes: angiotensin II type 1 (AT1R), responsible for vasoconstriction and blood pressure regulation, and angiotensin II type 2 (AT2R), then considered an enigmatic "orphan" receptor with predominant fetal expression [1] [8]. Early AT2R ligands included peptide-based compounds like CGP 42112A, but the breakthrough came with PD123319 (developed in the 1990s), a selective non-peptide antagonist featuring a 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core [1]. This scaffold served as the foundation for structural optimization, leading to the discovery of the tetrahydroisoquinoline (THIQ) chemotype. Key structure-activity relationship (SAR) insights revealed that optimal AT2R affinity required:
Table 1: Evolution of AT2R Antagonist Scaffolds
Compound | Core Structure | Key Features | Selectivity (AT2R/AT1R) |
---|---|---|---|
PD123319 | Tetrahydroimidazo[4,5-c]pyridine | Low oral bioavailability | ~100-fold |
EMA400 (Racemate) | Tetrahydroisoquinoline (THIQ) | Diphenylacetyl group; free carboxylic acid | >1,000-fold |
Olodanrigan (EMA401) | (S)-enantiomer of THIQ | Stereospecific binding; optimized lipophilicity | >10,000-fold |
This chemical evolution addressed pharmacological limitations of earlier compounds, particularly poor metabolic stability and insufficient receptor selectivity. The THIQ series, including the racemic precursor EMA400, demonstrated superior binding affinity (IC₅₀ = 0.6–39.5 nM) and oral bioavailability (33% in rats) [1] [6] [9].
The therapeutic focus on AT2R emerged from observations of its pathological upregulation in adult tissues following nerve injury, inflammation, or ischemia. Unlike AT1R, which is constitutively expressed in cardiovascular tissues, AT2R is sparsely distributed in healthy adult nerves but markedly induced in:
Mechanistically, AT2R activation by angiotensin II (AngII) triggers pro-nociceptive signaling cascades:
Table 2: AT2R vs. AT1R in Pain Pathways
Parameter | AT2R | AT1R |
---|---|---|
Expression in injury | Upregulated in DRG neurons | Unchanged or downregulated |
Primary signaling | p38/MAPK activation; SHP-1 phosphatase | Gq-mediated Ca²⁺ influx |
Neuronal effects | Hyperexcitability; sprouting | Vasoconstriction; aldosterone release |
Pain modulation | Pro-nociceptive | Minimal direct role |
Preclinical validation came from rodent models where AT2R knockout mice exhibited reduced neuropathic pain behaviors, and AT2R antagonists reversed mechanical allodynia in chronic constriction injury (CCI), diabetic neuropathy, and chemotherapy-induced pain [6] [9]. This positioned AT2R as a compelling target for peripherally restricted analgesics lacking opioid side effects.
Olodanrigan (originally designated EMA401) emerged as the optimized (S)-enantiomer of the racemic compound EMA400, developed through stereochemical refinement at Spinifex Pharmaceuticals. Its discovery involved:
Pharmacologically, olodanrigan exhibits:
The transition to clinical development followed pivotal proof-of-concept studies:
Novartis acquired global rights in 2015, advancing olodanrigan into Phase IIb trials (EMPHENE study) for postherpetic neuralgia. Although discontinued in 2019 due to preclinical toxicity concerns (unrelated to AT2R pharmacology), olodanrigan validated AT2R antagonism as a clinical analgesic strategy, inspiring next-generation compounds like Confo Therapeutics' CFTX-1554 [7] [10].
Table 3: Olodanrigan Compound Synonyms and Identifiers
Chemical Designation | Identifier/Synonym |
---|---|
IUPAC Name | (3S)-2-(2,2-Diphenylacetyl)-6-methoxy-5-(phenylmethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
CAS Registry Number | 1316755-16-4 |
ChEMBL ID | CHEMBL3186607 |
Other Synonyms | EMA401; PD-126055; (S)-EMA400; Olodanrigan (INN) |
Molecular Formula | C₃₂H₂₉NO₅ |
Molecular Weight | 507.58 g/mol |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9